
Pontachrome Red B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pontachrome Red B is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound has the chemical formula C17H9N2Na3O9S2 and a molecular weight of 518.367 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pontachrome Red B typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. One common method involves the following steps:
Diazotization: An aromatic amine, such as o-aminoanisole, is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process typically includes:
Acetylation: o-Aminoanisole is acetylated using anhydride and dichloroethanes in the presence of a catalyst at 70-85°C for 0.8-1.5 hours.
Nitration: The acetylated product undergoes nitration with fuming nitric acid at 40-55°C for 0.7-2 hours.
Hydrolysis: The nitrated product is hydrolyzed to remove the acetyl group, resulting in the formation of the final dye.
Analyse Chemischer Reaktionen
Types of Reactions
Pontachrome Red B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can result in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pontachrome Red B has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various products
Wirkmechanismus
The mechanism of action of Pontachrome Red B involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can be detected spectrophotometrically. The dye’s ability to bind to specific substrates makes it useful in analytical chemistry and diagnostic applications . The molecular pathways involved include electrostatic interactions, hydrogen bonding, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Pontachrome Red B can be compared with other azo dyes such as:
Pontachrome Violet SW: Similar in structure but differs in color and specific applications.
Pontachrome Azure Blue B: Used in different analytical techniques and has distinct spectral properties.
Uniqueness
This compound is unique due to its specific absorption characteristics, making it suitable for various spectrophotometric analyses. Its stability and vibrant color also make it a preferred choice in industrial applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in multiple fields.
Eigenschaften
Molekularformel |
C17H12N2Na3O9S2 |
|---|---|
Molekulargewicht |
521.4 g/mol |
InChI |
InChI=1S/C17H12N2O9S2.3Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;; |
InChI-Schlüssel |
WFAIPVSMRHJCGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



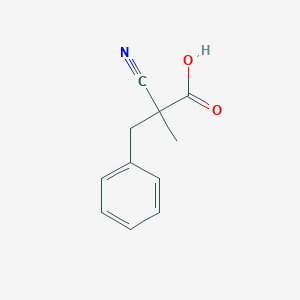
![DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965188.png)
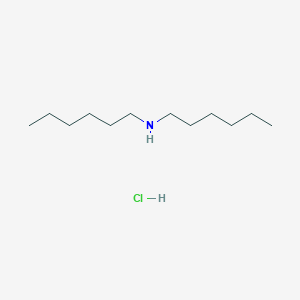
![2-methylpropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965205.png)
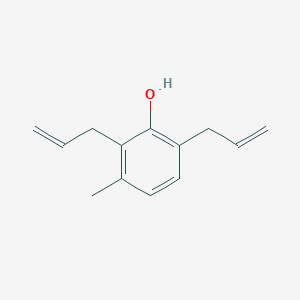
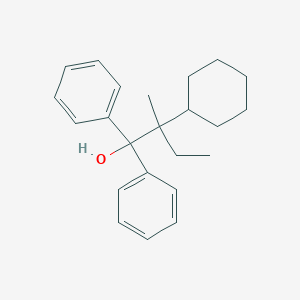
![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)

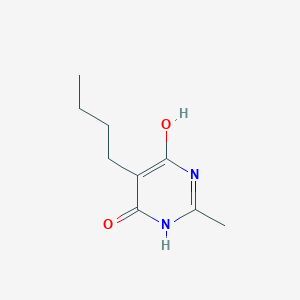
![11-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965241.png)


